Thiacremonone, chemically known as 2,4-dihydroxy-2,5-dimethylthiophene-3-one, is a sulfur-containing compound primarily isolated from garlic. This compound has garnered attention due to its potential health benefits and therapeutic applications. It is classified as an organosulfur compound, which are known for their biological activities, including antioxidant and anti-inflammatory properties.
Thiacremonone is predominantly derived from garlic (Allium sativum), particularly through processes involving high temperature and high pressure treatment. This extraction method enhances the yield of thiacremonone from garlic, making it a significant focus of research in food science and biotechnology .
Thiacremonone falls under the category of organosulfur compounds. These compounds are characterized by the presence of sulfur in their molecular structure and are often associated with various health benefits. Thiacremonone has been studied for its roles in cancer prevention, anti-inflammatory effects, and metabolic regulation .
The synthesis of thiacremonone can be achieved through several methods. One notable approach involves using a model system that combines sugars (such as fructose and glucose) with sulfur-containing amino acids (like cysteine and methionine). In this method, the mixture is subjected to high temperature and high pressure conditions, which facilitates the formation of thiacremonone .
Technical Details:
Thiacremonone has a unique molecular structure characterized by a thiophene ring with hydroxyl groups and a ketone functional group. Its chemical formula is C_7H_10O_2S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.
Thiacremonone participates in various chemical reactions that enhance its biological activity. Notably, it has been shown to interact with cellular pathways involved in inflammation and cell growth inhibition.
Reactions:
Technical Details:
Thiacremonone's mechanism of action involves multiple pathways:
Research indicates that thiacremonone possesses significant antioxidant capabilities, which contribute to its potential therapeutic effects against oxidative stress-related diseases .
Thiacremonone has several scientific uses:
Thiacremonone (C₆H₈O₃S) is a novel organosulfur compound first isolated from thermally processed garlic (Allium sativum L.). Unlike predominant garlic sulfur compounds like allicin or diallyl sulfides, thiacremonone features a unique thiophene-3-one backbone characterized by hydroxyl and methyl substituents at the 2,4- and 2,5- positions, respectively [5] [7]. This structural configuration underpins its enhanced bioactivity and stability compared to other garlic-derived sulfur metabolites. Originally identified in the fungus Acremonium sp., its presence in garlic was later confirmed under specific high-temperature processing conditions, revealing significant antioxidant and anti-inflammatory potential [2] [7]. As a functional component, thiacremonone exemplifies how targeted processing can unlock latent phytochemical diversity in plant foods, offering novel avenues for nutraceutical development.
Thiacremonone (systematic name: 2,4-dihydroxy-2,5-dimethylthiophene-3-one) is a crystalline solid with the molecular formula C₆H₈O₃S and a molecular weight of 160.19 g/mol [5]. Its planar thiophene ring incorporates two oxygen atoms at C-3 (ketone) and C-4 (hydroxyl), along with methyl groups at C-2 and C-5. This arrangement facilitates intramolecular hydrogen bonding between the C-4 hydroxyl and C-3 carbonyl, enhancing molecular stability [5]. The compound’s antioxidant potency is attributed to the enolized β-dicarbonyl system within the thiophene ring, enabling efficient radical scavenging via hydrogen atom donation [2] [7]. Spectroscopic characterization includes:
Table 1: Physicochemical Properties of Thiacremonone
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₈O₃S | - |
Molecular Weight | 160.19 g/mol | - |
Melting Point | 142–144°C | Differential Scanning Calorimetry |
Solubility | Ethyl acetate > Methanol > Water | 25°C, gradient partitioning |
UV-Vis λmax | 365 nm | Methanol solution |
pKa (enol) | ~8.2 | Potentiometric titration |
Its moderate solubility in polar solvents like methanol or ethyl acetate facilitates extraction, while limited water solubility constrains biological delivery systems [7] [10].
Thiacremonone is not natively abundant in raw garlic but forms during enzymatic and thermal degradation of precursor γ-glutamyl-S-allyl-cysteines. Isolation follows a multi-step process:
Table 2: Isolation Efficiency of Thiacremonone from Garlic
Processing Method | Thiacremonone Yield (mg/kg) | Purity (%) |
---|---|---|
Raw Garlic Homogenate | Not detectable | - |
100°C/60 min Heating | 12.5 ± 1.8 | 85 |
130°C/120 min (HTHP) | 38.2 ± 3.1 | 97 |
Ethyl Acetate Partitioning | 29.7 ± 2.4 | 92 |
Yield correlates directly with heating intensity, confirming thermal activation as biosynthetic prerequisite [7] [10].
HTHP treatment (130°C, 2 hours) maximizes thiacremonone yield by accelerating Maillard-type reactions between garlic sugars (fructose/glucose) and sulfur-containing amino acids (cysteine). Key process parameters:
Table 3: HTHP Synthesis Parameters and Thiacremonone Output
Conditions | Thiacremonone Content | Radical Scavenging IC50 (μg/mL) |
---|---|---|
Temperature | ||
100°C/120 min | 8.7 ± 0.9 mg/kg | 105.3 (OH•) |
130°C/120 min | 38.2 ± 3.1 mg/kg | 92.5 (OH•) |
Time (130°C) | ||
60 min | 15.3 ± 1.2 mg/kg | 98.1 (OH•) |
120 min | 38.2 ± 3.1 mg/kg | 92.5 (OH•) |
Precursor System | ||
Fructose (1.5 M) + Cysteine (0.1 M) | 1.82 ± 0.15 mg/g | 89.4 (OH•) |
HTHP-synthesized thiacremonone is chemically identical to garlic-extracted compound, validated via NMR, HPLC-UV, and matched antioxidant profiles [3] [7] [10]. This method enables scalable production for functional ingredient applications.
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